sorcin-V19 - 106528-86-3

sorcin-V19

Catalog Number: EVT-1508221
CAS Number: 106528-86-3
Molecular Formula: C8H4BrNaO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of sorcin-V19 involves several key techniques:

  1. Cloning and Expression: The cDNA of human sorcin was subcloned into a vector for expression in Escherichia coli. Techniques such as site-directed mutagenesis were employed to create specific mutations for functional studies. The resulting plasmids were verified through sequencing .
  2. Protein Purification: Following expression, sorcin was purified using affinity chromatography methods that exploit its unique properties, such as binding to calcium ions. This purification process often includes steps like dialysis to remove excess salts and contaminants .
  3. Mass Spectrometry: Proteomic techniques, including mass spectrometry, were utilized to identify the protein and confirm its molecular weight and structure. The peptide mass fingerprinting approach allows for precise identification of the protein based on its fragmentation patterns .
Molecular Structure Analysis

The molecular structure of sorcin-V19 reveals several important features:

  • Calcium-Binding Domains: Sorcin contains four E-F hand motifs that are crucial for its ability to bind calcium ions. These domains are essential for its role in calcium signaling pathways .
  • Three-Dimensional Structure: Computational modeling studies have been conducted to predict the three-dimensional conformation of sorcin-V19 under physiological conditions. Molecular dynamics simulations indicate that the protein maintains stability and proper folding essential for its function .

Structural Data

  • Amino Acid Sequence: Sorcin-V19 consists of 198 amino acids.
  • Molecular Weight: Approximately 22 kDa.
  • Isoforms: Variants exist due to alternative splicing, which may affect functionality .
Chemical Reactions Analysis

Sorcin-V19 participates in various biochemical reactions:

  1. Calcium Binding: The primary reaction involves the binding of calcium ions to the E-F hand motifs, which triggers conformational changes necessary for downstream signaling processes .
  2. Phosphorylation: Sorcin can be phosphorylated by cAMP-dependent protein kinases, which modulates its activity and interaction with other proteins involved in cellular signaling pathways .
  3. Interactions with Drugs: Research indicates that sorcin may influence the efficacy of chemotherapeutic agents by altering drug transport mechanisms within resistant cells .
Mechanism of Action

The mechanism of action of sorcin-V19 is closely tied to its role in calcium signaling:

  • Calcium Homeostasis: Sorcin regulates intracellular calcium levels, which are vital for various cellular processes including muscle contraction, neurotransmitter release, and cell division .
  • Vesicle Trafficking: By linking calcium signaling to vesicle trafficking, sorcin plays a critical role in the movement of vesicles within cells, impacting processes such as secretion and membrane fusion .
  • Drug Resistance: In multidrug-resistant cancer cells, overexpression of sorcin is associated with altered calcium signaling pathways that contribute to resistance against chemotherapeutic drugs .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Sorcin is soluble in aqueous solutions due to its hydrophilic nature.
  • Stability: The protein exhibits stability under physiological conditions but may denature under extreme pH or temperature variations.

Chemical Properties

  • pKa Values: The pKa values related to the ionizable groups within sorcin influence its binding affinity to calcium ions.
  • Interaction with Ligands: Sorcin's ability to bind various ligands is essential for its role in signaling pathways.

Relevant data from studies indicate that alterations in sorcin expression can significantly impact cellular responses to stressors such as high glucose levels or drug exposure .

Applications

Sorcin-V19 has several scientific applications:

  1. Cancer Research: Its role in multidrug resistance makes it a target for developing new therapeutic strategies aimed at overcoming resistance mechanisms in cancer treatment .
  2. Cellular Signaling Studies: Sorcin serves as a model protein for studying calcium signaling pathways and their implications in various diseases including diabetes and heart disease .
  3. Biomarker Potential: Due to its overexpression in certain pathological conditions, sorcin may serve as a biomarker for diagnosing specific types of cancers or monitoring treatment responses .
Molecular Characterization of Sorcin-V19

Historical Identification in Multidrug-Resistant Cell Lines

Sorcin-V19, initially designated as V19, was first characterized as a cytosolic 22-kDa protein consistently overexpressed in Chinese hamster ovary (CHO) cell lines selected for resistance to vincristine (CHRC5) and other chemotherapeutic agents, including actinomycin D (QUA/ADj) and adriamycin (BE(2)-C/ADR) [5] [10]. Its discovery in the mid-1980s emerged from cytogenetic studies revealing co-amplification of multiple genes within chromosomal amplicons of multidrug-resistant (MDR) cells [1] [10]. Notably, sorcin overexpression correlated with the presence of double minute chromosomes (DMs), cytogenetic hallmarks of gene amplification, in QUA/ADj cells [5]. While initially considered a bystander amplified due to its proximity to the ABCB1 (MDR1/P-glycoprotein) gene, functional studies later implicated it directly in the MDR phenotype. Its identity was confirmed through peptide sequencing, revealing homology to the calcium-binding light chain of calpain and establishing it as a calcium-binding protein via direct ⁴⁵Ca²⁺ binding assays [5] [10]. The name "Soluble Resistance-related Calcium-binding ProteIN" (sorcin) was subsequently adopted [1] [8].

Table 1: Key Milestones in the Historical Identification of Sorcin-V19

YearDiscoveryModel SystemReference (From Results)
1986Identification as a 22-kDa protein (V19) overproduced in MDR CHRC5 cellsChinese Hamster Ovary (CHO) cells [2] [10]
1987Confirmed overexpression in cells resistant to Actinomycin D, Colchicine, AdriamycinQUA/ADj, CHRC5, BE(2)-C/ADR cell lines [5]
1987Direct demonstration of calcium-binding capabilityPurified sorcin from QUA/ADj cells [5]
1990sMolecular cloning of human SRI gene from vincristine-resistant lymphoma cellsHOB1 lymphoma cells [3]

Genomic Organization and Chromosomal Localization (7q21 Amplicon)

The human sorcin gene (SRI) is located on chromosome 7q21.12, spanning approximately 21.9 kilobases (kb) of genomic DNA [1] [4] [8]. This locus is critically positioned within a well-characterized amplicon frequently amplified in multidrug-resistant cancer cells. The SRI gene resides in close linkage with other genes implicated in MDR, most notably the ATP-binding cassette (ABC) transporter genes ABCB4 (MDR3) and ABCB1 (MDR1/P-glycoprotein) [1] [4] [8]. This physical proximity underpins the frequent co-amplification and co-overexpression of SRI and ABCB1 observed in numerous MDR cell lines and clinical tumor samples [1] [4] [8]. The SRI gene comprises 8 exons and 7 introns in its primary transcript (isoform A), although alternative splicing generates multiple mRNA variants [1] [3] [7]. A processed pseudogene, SRIL (Sorcin-Like), is located on chromosome 4q12, but it is non-functional [1] [8]. The amplification of the 7q21 region, encompassing SRI, is a significant mechanism driving sorcin overexpression in drug-resistant cancers.

Isoform Diversity: 22-kDa vs. 19-kDa Variants

Human sorcin exhibits significant molecular diversity arising from alternative splicing of the SRI pre-mRNA, resulting in at least four distinct protein isoforms (A, B, C, D) [1] [3] [7]. The major isoforms can be broadly categorized by their molecular weight:

  • 22-kDa Isoforms (e.g., Isoform A):
  • This is the predominant and most extensively studied form, encoded by the full-length transcript comprising all 8 exons [1] [3] [8].
  • It consists of 198 amino acids and contains the complete structural domains: a flexible, glycine-rich N-terminal domain (residues 1-32) and the C-terminal calcium-binding domain (SCBD, residues 33-198) harboring five EF-hand motifs [1] [7] [8].
  • The five EF-hands are organized into functional pairs (EF1-EF2, EF3-EF4) with the unpaired EF5 mediating homodimerization [1] [8]. Calcium binding occurs primarily at EF1, EF2, and EF3, triggering a conformational change essential for its function [1] [7] [8].
  • 19-kDa Isoforms (e.g., Isoforms B, C, D):
  • These shorter isoforms arise from splicing events that result in truncations, typically lacking part of the N-terminal domain and/or portions of the C-terminal domain [1] [3] [7].
  • For instance, Isoform B (Accession: NM198901.2, NP944490.1) uses an alternative translational start codon, resulting in a protein lacking the N-terminal residues present in isoform A [3]. Isoform C (NM001256891.2, NP001243820.1) and D (NM001256892.2, NP001243821.1) have variations primarily affecting the C-terminus [3].
  • The structural and functional consequences of these truncations are significant. Loss of N-terminal sequences or alterations in the C-terminal EF-hand region (particularly EF4 and EF5, crucial for dimerization and calcium sensitivity) can impair calcium binding kinetics, dimer stability, subcellular targeting, and interactions with partner proteins like RyRs and SERCA [1] [7] [8].
  • Recent studies have also identified novel tissue-specific isoforms in model organisms (e.g., mouse "Sri-N"), suggesting further complexity in isoform diversity and function across species [7]. These isoforms exhibit different C-terminal sequences but retain dimerization capability [7].

Table 2: Major Human Sorcin Isoforms

IsoformAccession (mRNA/Protein)Length (aa)Molecular WeightKey Structural FeaturesPotential Functional Impact
ANM003130.4 / NP003121.1198~22 kDaFull-length N-terminal domain; Complete C-terminal Ca²⁺-binding domain (EF1-5)Full functionality in Ca²⁺ binding, dimerization, target regulation
BNM198901.2 / NP944490.1Shorter than A~19 kDaTruncated N-terminus (alternative start); Intact EF-handsAltered localization? Impaired interaction with some targets?
CNM001256891.2 / NP001243820.1Shorter than A~19 kDaFull or partial N-terminus; Altered C-terminus (different exon)Potentially impaired dimerization/Ca²⁺ sensitivity
DNM001256892.2 / NP001243821.1Shorter than A~19 kDaTruncated N-terminus; Altered C-terminusPotentially impaired dimerization/Ca²⁺ sensitivity; Altered function

Transcriptional Regulation and mRNA Splicing Patterns

The regulation of sorcin expression occurs at multiple levels, with transcriptional control and alternative splicing being key mechanisms:

  • Transcriptional Regulation:
  • The primary driver of sorcin overexpression in MDR cancers is gene amplification of the 7q21 locus [1] [4] [5]. This amplification event leads to a direct increase in gene copy number and consequently higher mRNA levels.
  • Specific transcription factors (TFs) regulating the SRI promoter under physiological or pathological conditions are less well-characterized compared to the amplification mechanism. However, given sorcin's role in stress responses (e.g., ER stress, calcium dysregulation), it is plausible that transcription factors activated by these pathways (e.g., ATF6 downstream of ER stress) may influence SRI transcription [1] [8]. Recent evidence suggests sorcin can even stimulate ATF6 transcriptional activity, potentially creating a feed-forward loop under stress conditions [8].
  • SRI mRNA expression shows a broad but variable tissue distribution. High basal expression is observed in the heart, brain, skeletal muscle, kidney, liver, breast, skin, monocytes, and lymphocytes, consistent with its roles in calcium signaling and cellular homeostasis [1] [3].
  • mRNA Splicing Patterns:
  • The human SRI gene generates multiple mRNA transcripts through alternative splicing, primarily involving variations at the 5' end (affecting the N-terminal coding region) and/or the 3' end (affecting the C-terminal coding region) [1] [3] [7].
  • The nested set of mRNAs (varying in size between 1000 and 2500 nucleotides) observed in early studies corresponds to these alternatively spliced variants [5] [10].
  • Splicing events determine which exons are included or excluded, leading to the production of the different protein isoforms (A, B, C, D) described in section 1.3. For example, the use of alternative 5' exons or splice sites leads to isoforms with different N-termini (e.g., Isoform B), while alternative splicing or polyadenylation site selection in the 3' region can alter the C-terminus (e.g., Isoforms C and D) [3] [7].
  • The regulation of splicing (e.g., tissue-specific splicing factors, cellular stress signals) and the functional significance of the resulting isoform patterns in specific cell types or disease states (beyond the broad 22-kDa vs. 19-kDa distinction) remain active areas of investigation. The discovery of novel isoforms like mouse Sri-N, differing only in the last exon and thus the C-terminal sequence, highlights the ongoing complexity of sorcin splicing [7].

Properties

CAS Number

106528-86-3

Product Name

sorcin-V19

Molecular Formula

C8H4BrNaO4

Synonyms

sorcin-V19

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